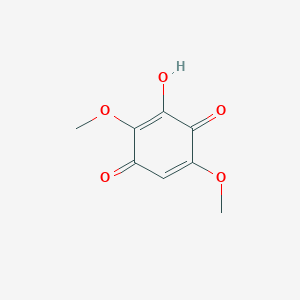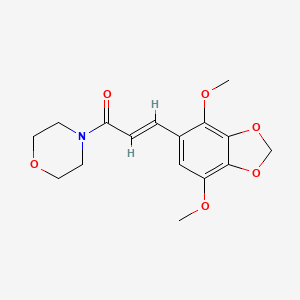![molecular formula C23H26N2O3S B11466378 2-(4-butylphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B11466378.png)
2-(4-butylphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-BUTYLPHENYL)-7,8-DIMETHOXY-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
The synthesis of 2-(4-BUTYLPHENYL)-7,8-DIMETHOXY-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE involves multiple steps, including the formation of the isoquinoline core and subsequent functionalization. One common synthetic route involves the cyclization of substituted benzamides with functionalized arenes under acidic conditions . Industrial production methods may utilize catalytic processes to enhance yield and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents. The major products formed depend on the specific reaction conditions and reagents used
Scientific Research Applications
2-(4-BUTYLPHENYL)-7,8-DIMETHOXY-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of materials with specific properties, such as light-emitting diodes (LEDs) and other electronic devices
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other isoquinoline derivatives such as:
1-Benzylisoquinoline: Known for its presence in natural alkaloids like papaverine.
Fluorinated isoquinolines: Noted for their unique biological activities and applications in pharmaceuticals and materials science. The uniqueness of 2-(4-BUTYLPHENYL)-7,8-DIMETHOXY-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE lies in its specific functional groups and the resulting properties, which make it suitable for specialized applications.
Properties
Molecular Formula |
C23H26N2O3S |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-(4-butylphenyl)-7,8-dimethoxy-3-sulfanylidene-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-1-one |
InChI |
InChI=1S/C23H26N2O3S/c1-4-5-6-15-7-9-18(10-8-15)25-22(26)19-11-16-12-20(27-2)21(28-3)13-17(16)14-24(19)23(25)29/h7-10,12-13,19H,4-6,11,14H2,1-3H3 |
InChI Key |
FLQCTLARPJKMNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C(=O)C3CC4=CC(=C(C=C4CN3C2=S)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(4-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11466304.png)
![N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-methylbutanamide](/img/structure/B11466307.png)


![2-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B11466320.png)
![2-(1H-indol-3-yl)-N-methyl-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]acetamide](/img/structure/B11466329.png)
![4-fluoro-N-[5-oxo-2-phenyl-1-(2-phenylethyl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide](/img/structure/B11466331.png)
![3-(4-fluorophenyl)-2-methyl-8-(thiophen-2-yl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11466336.png)
![11-[3-methoxy-4-(2-propynyloxy)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11466347.png)
![Ethyl 1-methyl-2-oxo-4-phenyl-6-{[(phenylcarbonyl)oxy]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11466355.png)
![ethyl 7-methyl-6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11466362.png)

![2-(Phenylamino)-7-(thiophen-2-yl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B11466368.png)
![N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11466380.png)
